8-Quinolinepropanoicacid,-alpha--amino-,(S)-(9CI)
8-Quinolinepropanoicacid,-alpha--amino-,(S)-(9CI)
Brand Name:
Vulcanchem
CAS No.:
137940-23-9
VCID:
VC0142443
InChI:
InChI=1S/C12H12N2O2/c13-10(12(15)16)7-9-4-1-3-8-5-2-6-14-11(8)9/h1-6,10H,7,13H2,(H,15,16)/t10-/m0/s1
SMILES:
C1=CC2=C(C(=C1)CC(C(=O)O)N)N=CC=C2
Molecular Formula:
C12H12N2O2
Molecular Weight:
216.24 g/mol
8-Quinolinepropanoicacid,-alpha--amino-,(S)-(9CI)
CAS No.: 137940-23-9
Main Products
VCID: VC0142443
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol
CAS No. | 137940-23-9 |
---|---|
Product Name | 8-Quinolinepropanoicacid,-alpha--amino-,(S)-(9CI) |
Molecular Formula | C12H12N2O2 |
Molecular Weight | 216.24 g/mol |
IUPAC Name | (2S)-2-amino-3-quinolin-8-ylpropanoic acid |
Standard InChI | InChI=1S/C12H12N2O2/c13-10(12(15)16)7-9-4-1-3-8-5-2-6-14-11(8)9/h1-6,10H,7,13H2,(H,15,16)/t10-/m0/s1 |
Standard InChIKey | IMFYLYWEXLUDKO-JTQLQIEISA-N |
Isomeric SMILES | C1=CC2=C(C(=C1)C[C@@H](C(=O)O)N)N=CC=C2 |
SMILES | C1=CC2=C(C(=C1)CC(C(=O)O)N)N=CC=C2 |
Canonical SMILES | C1=CC2=C(C(=C1)CC(C(=O)O)N)N=CC=C2 |
Synonyms | 8-Quinolinepropanoicacid,-alpha--amino-,(S)-(9CI) |
PubChem Compound | 15087844 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume